4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone
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Overview
Description
4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone is an organic compound with the molecular formula C17H30O. It is a cyclohexanone derivative characterized by the presence of a propylcyclohexyl group attached to the cyclohexanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and trans-4-propylcyclohexyl bromide.
Grignard Reaction: The trans-4-propylcyclohexyl bromide is reacted with magnesium to form the corresponding Grignard reagent.
Addition Reaction: The Grignard reagent is then added to cyclohexanone under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reactions: Utilizing large reactors to carry out the Grignard reaction efficiently.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanone derivatives.
Scientific Research Applications
4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(trans-4-Butylcyclohexyl)ethyl]cyclohexanone
- 4-[2-(trans-4-Pentylcyclohexyl)ethyl]cyclohexanone
- 4-[2-(trans-4-Hexylcyclohexyl)ethyl]cyclohexanone
Uniqueness
4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone is unique due to its specific propyl group, which imparts distinct physical and chemical properties compared to its analogs.
Properties
IUPAC Name |
4-[2-(4-propylcyclohexyl)ethyl]cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O/c1-2-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18)13-11-16/h14-16H,2-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRRTAGESHHXPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)CCC2CCC(=O)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560997 |
Source
|
Record name | 4-[2-(4-Propylcyclohexyl)ethyl]cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117923-32-7 |
Source
|
Record name | 4-[2-(4-Propylcyclohexyl)ethyl]cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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